(5-Chlorothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS2/c15-13-4-3-12(19-13)14(17)16-7-5-10(6-8-16)11-2-1-9-18-11/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTAVTUQOUNMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-(thiophen-2-yl)piperidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: Halogen atoms on the thiophene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, the compound serves as a building block for synthesizing more complex molecules. Its structure allows researchers to create diverse chemical libraries aimed at drug discovery.
Case Study : Research has demonstrated that compounds with similar structures can act as inhibitors in various biochemical pathways, potentially targeting receptors involved in diseases such as cancer and neurodegenerative disorders .
Biological Research
The compound can be utilized to study the interactions between small molecules and biological targets. Its ability to modulate biological pathways makes it a valuable tool in developing new therapeutic agents.
Mechanism of Action : The interaction with specific molecular targets can lead to modulation of enzyme activity or receptor signaling pathways, which is crucial for understanding disease mechanisms .
Pharmaceutical Development
As a pharmaceutical intermediate, this compound can be used in synthesizing drugs targeting specific receptors or enzymes involved in various disease processes.
Applications : It has potential applications in treating conditions such as metabolic syndrome, type 2 diabetes, and CNS disorders like Alzheimer's disease due to its ability to inhibit specific enzymes .
Industrial Applications
In the industrial sector, (5-Chlorothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can be used in producing advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Properties : The electronic properties of this compound make it suitable for applications in various electronic devices, enhancing their performance and efficiency .
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and functional groups. Below is a detailed comparison:
Core Heterocycle Variations
- Compound 21 (Structural characterisation of thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): Core: Piperazine instead of piperidine. Substituents: A trifluoromethylphenyl group replaces the thiophen-2-yl group at the piperazine nitrogen. Key Differences: The piperazine ring’s flexibility and basicity contrast with the piperidine scaffold.
- Compound 16 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one): Core: Piperidine with an extended butanone chain. Substituents: A trifluoromethylphenyl group at the piperidine nitrogen and a thiophen-2-yl group via a four-carbon spacer. Key Differences: The elongated chain increases molecular weight and may reduce rigidity, affecting binding kinetics. The trifluoromethyl group enhances stability but could reduce solubility compared to the chlorine atom in the target compound .
Functional Group Variations
- 2-[[5-(5-chloranylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone: Core: Oxadiazole-sulfonyl moiety replaces the methanone group. Substituents: Retains the 5-chlorothiophen-2-yl group but introduces a sulfonyl linker.
- 1-(3-Amino-6-(5-chlorothiophen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one (6c): Core: Furopyridine instead of piperidine. Substituents: Similar 5-chlorothiophen-2-yl and thiophen-2-yl groups but fused into a bicyclic system.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Pharmacokinetics : The target compound’s chlorine atom and thiophene rings may confer balanced lipophilicity, favoring oral bioavailability compared to more polar analogs like the oxadiazole-sulfonyl derivative .
- Target Affinity : Piperidine-based compounds (e.g., target compound, Compound 16) show higher rigidity than piperazine analogs, which could improve selectivity for sterically constrained binding sites .
- Synthetic Accessibility : The target compound’s synthesis likely involves straightforward nucleophilic substitution or coupling reactions, unlike the fused furopyridine system in Compound 6c, which requires multi-step cyclization .
Biological Activity
(5-Chlorothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This compound combines a chlorinated thiophene moiety with a piperidine ring, suggesting possible interactions with biological targets that could lead to therapeutic effects.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A chlorinated thiophene ring, which is known for its role in various biological activities.
- A piperidine ring, which is commonly found in many pharmacologically active compounds.
The mechanism of action for (5-Chlorothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone likely involves the modulation of specific enzymes or receptors. The chlorinated thiophene may enhance binding affinity to biological targets, while the piperidine moiety could facilitate interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene and piperidine can inhibit bacterial growth against strains such as E. coli and Staphylococcus aureus .
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| (5-Chlorothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone | Antimicrobial | E. coli, S. aureus | |
| Related Compounds | Antimicrobial | Various Bacteria |
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, modifications on the piperidine structure have shown promising results in reducing inflammation in animal models .
Anticancer Activity
There is emerging evidence that thiophene derivatives can act as anticancer agents by inducing apoptosis in cancer cells or inhibiting tumor growth. The structural features of (5-Chlorothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone may allow it to interact with key signaling pathways involved in cancer progression .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Study : A series of piperidine derivatives were tested for their antimicrobial efficacy against various pathogens. The results indicated a strong correlation between structural modifications and increased activity against resistant strains .
- Anti-inflammatory Research : A recent study focused on the anti-inflammatory effects of thiophene-based compounds, demonstrating significant inhibition of inflammatory markers in vitro and in vivo .
- Cancer Research : Investigations into the anticancer properties of thiophene derivatives revealed their potential to inhibit cell proliferation and induce apoptosis in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
